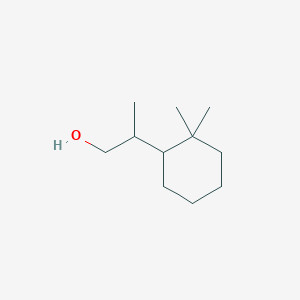
2-(2,2-Dimethylcyclohexyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Dimethylcyclohexyl)propan-1-ol is an organic compound belonging to the class of cycloalkanols. It features a cyclohexyl ring substituted with a 2,2-dimethyl group and a propan-1-ol moiety. This compound is of interest in various scientific and industrial applications due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common synthetic route involves the hydroboration-oxidation of 2,2-dimethylcyclohexene. The reaction proceeds with the addition of borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) and sodium hydroxide (NaOH).
Reduction of Ketones: Another method is the reduction of 2,2-dimethylcyclohexanone using reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: In an industrial setting, the compound can be synthesized through catalytic hydrogenation of the corresponding ketone or through the Grignard reaction involving 2,2-dimethylcyclohexyl magnesium chloride and formaldehyde.
Types of Reactions:
Oxidation: this compound can be oxidized to 2-(2,2-dimethylcyclohexyl)propanal using oxidizing agents like chromic acid (H2CrO4) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to 2-(2,2-dimethylcyclohexyl)propane using reducing agents such as lithium aluminium hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromic acid (H2CrO4), Pyridinium chlorochromate (PCC)
Reduction: Lithium aluminium hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Strong nucleophiles, polar aprotic solvents
Major Products Formed:
Oxidation: 2-(2,2-dimethylcyclohexyl)propanal
Reduction: 2-(2,2-dimethylcyclohexyl)propane
Substitution: Various substituted cyclohexyl derivatives
Applications De Recherche Scientifique
2-(2,2-Dimethylcyclohexyl)propan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme-substrate interactions.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 2-(2,2-Dimethylcyclohexyl)propan-1-ol exerts its effects depends on the specific application. For example, in drug design, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the target and the biological system .
Comparaison Avec Des Composés Similaires
2-(1,1-Dimethylcyclohexyl)propan-1-ol: Similar structure but with a different position of the methyl groups.
2-(2,2-Dimethylcyclohexyl)ethanol: Similar cyclohexyl ring but with a shorter alkyl chain.
2-(2,2-Dimethylcyclohexyl)propanal: Oxidized form of the compound.
Uniqueness: 2-(2,2-Dimethylcyclohexyl)propan-1-ol is unique due to its specific substitution pattern on the cyclohexyl ring, which influences its reactivity and physical properties. This makes it particularly useful in certain synthetic applications and biological studies.
Propriétés
IUPAC Name |
2-(2,2-dimethylcyclohexyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-9(8-12)10-6-4-5-7-11(10,2)3/h9-10,12H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSACONFAHOHJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCCCC1(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














